molecular formula C12H7F3N4 B12911218 3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-94-9

3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12911218
CAS No.: 62051-94-9
M. Wt: 264.21 g/mol
InChI Key: MRQVCJSGFKQGCI-UHFFFAOYSA-N
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Description

3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound featuring a triazolo[4,5-b]pyridine core substituted at the 3-position with a 3-(trifluoromethyl)phenyl group. The trifluoromethyl (CF₃) group enhances lipophilicity, metabolic stability, and electronic properties, making this compound a promising scaffold in medicinal chemistry, particularly for kinase inhibition . Its synthesis typically involves nucleophilic substitution or cross-coupling reactions, as seen in analogs like 5-chloro-3-(3-trifluoromethoxy-phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine, where chlorinated intermediates react with amines under reflux conditions .

Properties

CAS No.

62051-94-9

Molecular Formula

C12H7F3N4

Molecular Weight

264.21 g/mol

IUPAC Name

3-[3-(trifluoromethyl)phenyl]triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H7F3N4/c13-12(14,15)8-3-1-4-9(7-8)19-11-10(17-18-19)5-2-6-16-11/h1-7H

InChI Key

MRQVCJSGFKQGCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C3=C(C=CC=N3)N=N2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(trifluoromethyl)benzyl azide with 2-cyanopyridine in the presence of a copper catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, leading to the formation of the desired triazolopyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-(Trifluoromethyl)phenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Benzylpiperidine Substituents : The 3-(1-benzylpiperidin-4-yl) analog () shows distinct metabolic correlations, including negative associations with ASP Phemethyl ester, suggesting altered pharmacokinetic profiles compared to the target compound .

Physicochemical Properties

Property Target Compound (Predicted) 3-(Trifluoromethoxyphenyl) Analog 3-(1-Benzylpiperidin-4-yl) Analog
Molecular Weight ~305 g/mol 359.3 g/mol 345.4 g/mol
LogP ~2.8 (CF₃ enhances lipophilicity) 3.1 3.5 (piperidine increases basicity)
Solubility Low (DCM/MeOH purification) Low (similar purification) Moderate (polar piperidine moiety)

Elemental Analysis Comparison :

  • Target Compound : Expected C ~50%, H ~3%, N ~20% (based on CF₃ and triazole core).
  • Oxazolidine Derivative (11e) : C 51.06%, H 4.29%, N 19.85% .
  • Trifluoromethoxyphenyl Analog : C 54.66%, H 3.06%, N 9.11% .

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